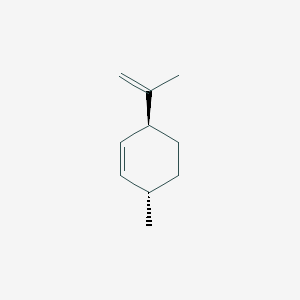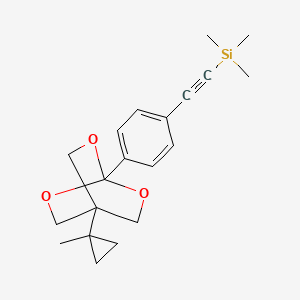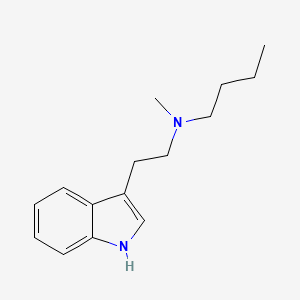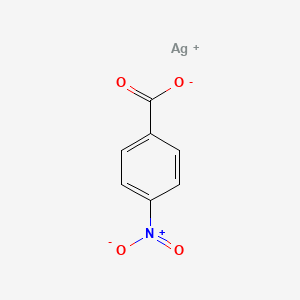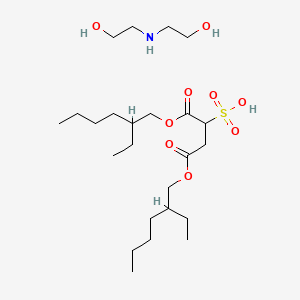
3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide is an organic selenium compound with the molecular formula C23H25IN2Se2 and a molecular weight of 614.28247 . This compound is known for its unique structure, which includes two benzoselenazolium rings connected by a butenyl chain. It is typically a light yellow solid that is soluble in organic solvents such as ether and chloroform but insoluble in water .
Méthodes De Préparation
The synthesis of 3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide can be achieved through the reaction of selenium ether with iodoethylene . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenide forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzoselenazolium rings, using reagents such as halogens or alkylating agents
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving selenium.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain cancers.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects through the modulation of redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s selenium atoms play a crucial role in these processes, acting as active sites for redox reactions .
Comparaison Avec Des Composés Similaires
3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide can be compared with other similar compounds, such as:
3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)isobut-1-enyl)benzoselenazolium iodide: This compound has a similar structure but with different substituents on the butenyl chain.
3-Ethyl-2-(3-(3-ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)benzothiazolium iodide: This compound contains sulfur instead of selenium, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its selenium content, which imparts distinct redox properties and potential biological activities.
Propriétés
Numéro CAS |
909-64-8 |
|---|---|
Formule moléculaire |
C23H25IN2Se2 |
Poids moléculaire |
614.3 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C23H25N2Se2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WCRYPFFHXCHMGO-UHFFFAOYSA-M |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=CC=CC=C2[Se]1)CC)/C=C\3/N(C4=CC=CC=C4[Se]3)CC.[I-] |
SMILES canonique |
CCC(=CC1=[N+](C2=CC=CC=C2[Se]1)CC)C=C3N(C4=CC=CC=C4[Se]3)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
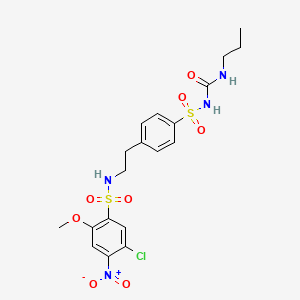

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)



